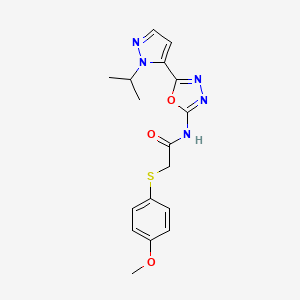

3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione” is a compound that falls under the category of imidazolidin-2,4-dione derivatives . These derivatives are known to have significant pharmaceutical properties and are used in the treatment of various conditions such as diabetes, arrhythmia, and convulsions .

Synthesis Analysis

The synthesis of imidazolidin-2,4-dione derivatives involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . This process yields a variety of imidazolidinic derivatives . Another method involves the use of 2 or 4-hydroxybenzaldehydes and dihaloalkane or dihalobenzyl in DMF using K2CO3 .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using various techniques such as FT-IR, 1HNMR, 13CNMR, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Knoevenagel condensation and two- and three-way optimization of 3 and 4CR . Other reactions involve the use of 2 or 4-hydroxybenzaldehydes and dihaloalkane or dihalobenzyl in DMF using K2CO3 .Scientific Research Applications

Synthesis and Structural Analysis

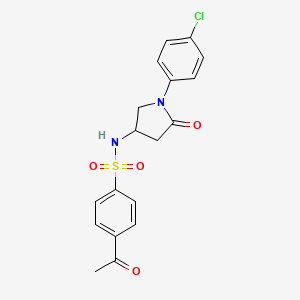

- Synthesis and Crystal Structure : The synthesis and structural analysis of a variant of 3-amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione, specifically 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, revealed its nonplanar structure with distinct intermolecular interactions, making it a valuable pharmaceutical intermediate (Aydin et al., 2013).

Chemical Reactions and Derivatives

- Chemical Reactions : Research on the reaction of similar compounds, such as 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, has led to the synthesis of novel compounds with potential pharmaceutical applications (Klásek et al., 2010).

- Synthesis of Derivatives : The synthesis of various imidazolidine derivatives, like 3-(2-thienyl)imidazolidine-2,4-dione and related compounds, demonstrates the versatility of this chemical class in creating a range of substances with potential therapeutic applications (Brouillette et al., 2009).

Biological Applications and Studies

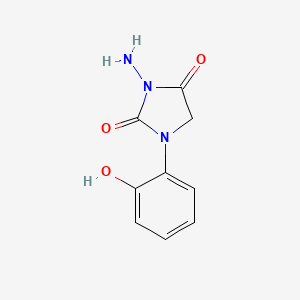

- Antinociceptive Effects : A study on the antinociceptive effect of a hydantoin derivative, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, in mice, illustrates the potential of imidazolidine derivatives in pain management and treatment (Queiroz et al., 2015).

Pharmaceutical and Medicinal Chemistry

- Pharmaceutical Properties : Research on imidazolidine derivatives, including hydantoins, has highlighted their significance in pharmaceutical applications, particularly for anticonvulsant, antiarrhythmic, and antidiabetic properties (Luis et al., 2009).

Additional Research

- DNA Binding Studies : Investigations into the DNA binding affinity of imidazolidine derivatives have opened up avenues for their potential use in cancer treatment, as some derivatives have shown significant binding strength comparable to existing anticancer drugs (Shah et al., 2013).

Future Directions

The future directions in the study of these compounds involve the development of more efficient and less toxic products. This can be achieved through the study of new synthetic routes or structural modifications of existing molecules . The development of multifunctional drugs and improving their activity should be a focus of research .

Mechanism of Action

Target of Action

Imidazolidine-2,4-dione derivatives have been reported to exhibit remarkable biological activities . For instance, they have been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties .

Mode of Action

Imidazolidinone catalysts, a related class of compounds, work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .

Biochemical Pathways

Imidazolidine-2,4-dione derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Biochemical Analysis

Biochemical Properties

It is known that imidazolidine-2,4-dione derivatives exhibit remarkable biological activities

Cellular Effects

Related compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

3-amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c10-12-8(14)5-11(9(12)15)6-3-1-2-4-7(6)13/h1-4,13H,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLNRCUPFMWSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1C2=CC=CC=C2O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one](/img/structure/B2894828.png)

![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid](/img/structure/B2894840.png)

![tert-butyl N-[3-({1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperidin-4-yl}oxy)propyl]carbamate](/img/structure/B2894841.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2894842.png)